1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2034336-44-0
VCID: VC4220902
InChI: InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20)
SMILES: CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C
Molecular Formula: C12H14F3N3O2
Molecular Weight: 289.258

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS No.: 2034336-44-0

Cat. No.: VC4220902

Molecular Formula: C12H14F3N3O2

Molecular Weight: 289.258

* For research use only. Not for human or veterinary use.

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid - 2034336-44-0

Specification

CAS No. 2034336-44-0
Molecular Formula C12H14F3N3O2
Molecular Weight 289.258
IUPAC Name 1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20)
Standard InChI Key XQHPOAHCEUISSO-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Analysis

The molecule features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at three positions:

  • Position 1: A 4,6-dimethylpyrimidin-2-yl group, introducing aromaticity and hydrogen-bonding capacity via its nitrogen atoms.

  • Position 3: A carboxylic acid moiety, enhancing solubility and enabling salt formation or derivatization.

  • Position 4: A trifluoromethyl (-CF₃) group, conferring metabolic stability and lipophilicity .

The stereochemistry at positions 3 and 4 remains unspecified in the IUPAC name, suggesting racemic or undefined configurations in current literature.

Table 1: Key Structural Descriptors

FeatureDescription
Molecular FormulaC₁₂H₁₅F₃N₃O₂ (calculated)
Molecular Weight298.26 g/mol (exact mass: 298.11)
Hydrogen Bond Donors2 (carboxylic acid -OH, pyrimidine -NH)
Hydrogen Bond Acceptors5 (carboxylic acid O, pyrimidine N, pyrrolidine N)

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves three key steps:

  • Pyrrolidine Core Formation: Cyclization strategies using γ-amino acids or reductive amination of γ-keto acids .

  • Trifluoromethyl Introduction: Radical trifluoromethylation or nucleophilic substitution using CF₃ sources (e.g., TMSCF₃) .

  • Pyrimidine Coupling: Buchwald-Hartwig amination or SNAr reactions with 2-chloro-4,6-dimethylpyrimidine .

Experimental Protocols from Analogous Systems

A synthetic route for a related pyrrolidine-3-carboxylic acid derivative (CAS 59378-87-9) involved microwave-assisted coupling of a quinoline intermediate with pyrrolidine-3-carboxylic acid in n-butanol at 120°C for 1 hour, achieving 39% yield after purification . Adapting this protocol, the target compound could be synthesized via:

  • Step 1: React 2-chloro-4,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid under microwave irradiation (120°C, 1 h) in the presence of K₂CO₃.

  • Step 2: Introduce the trifluoromethyl group via iodonium-mediated radical trifluoromethylation.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
12-chloro-4,6-dimethylpyrimidine, K₂CO₃, n-BuOH, 120°C, MW35–45%
2CF₃I, CuI, DMF, 80°C20–30%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous Solubility: The carboxylic acid group enhances water solubility (~1–5 mg/mL at pH 7.4), while the -CF₃ and pyrimidine groups reduce it .

  • logP: Predicted logP = 1.8 (Moderately lipophilic, suitable for blood-brain barrier penetration) .

Acid-Base Behavior

  • pKa Values:

    • Carboxylic acid: ~2.8 (strongly acidic)

    • Pyrimidine NH: ~4.5 (weakly acidic)

    • Pyrrolidine NH: ~9.1 (basic) .

Research Gaps and Future Directions

  • Stereochemical Resolution: Enantioselective synthesis to isolate (3R,4S) and (3S,4R) configurations.

  • In Vivo Efficacy: PD/PK studies in murine models to assess bioavailability and target engagement.

  • Derivatization: Prodrug strategies (e.g., ethyl ester) to enhance membrane permeability .

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